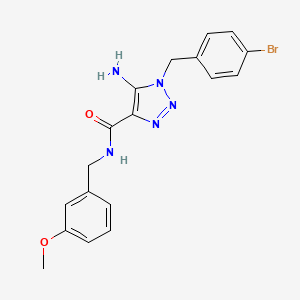![molecular formula C27H26N6O4 B2441751 7-(3,4-Dimethoxyphenyl)-N-(2-Methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 539837-95-1](/img/structure/B2441751.png)
7-(3,4-Dimethoxyphenyl)-N-(2-Methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Hintergrund: Organische Leuchtdioden (OLEDs) sind weit verbreitet in der Displaytechnologie, Beleuchtung und optoelektronischen Geräten. Forscher suchen ständig nach neuen Materialien, um die OLED-Leistung zu verbessern, einschließlich Effizienz, Farbreinheit und Stabilität.
Anwendung: Die Verbindung wurde als vielversprechendes Material für hocheffiziente blaue fluoreszierende OLEDs untersucht. Insbesondere wurden drei Donor-Akzeptor (D-A)-Emitter basierend auf 1, 2, 4Triazolo[1,5-a]pyridin (TP) als Elektronentransporteinheit und 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazol (PPI) als Lochteileinheit entworfen. Diese Verbindungen zeigten thermische Stabilität, hohe Photolumineszenz-Quantenausbeuten (über 86%) und effiziente Exzitonennutzung durch einen „heißen Exziton“-Prozess. Nicht-dotierte blaue und dotierte tiefblaue OLEDs, die mit diesen Emittermaterialien hergestellt wurden, erreichten einen hohen externen Quantenausbeute (EQE) von fast 8% .
Antiproliferative Aktivität
Hintergrund: Antiproliferative Verbindungen hemmen das Zellwachstum und die Zellteilung, was sie in der Krebsforschung und Medikamentenentwicklung wertvoll macht.
Anwendung: Obwohl spezifische Studien zur antiproliferativen Aktivität dieser Verbindung rar sind, können verwandte Derivate zytotoxische Wirkungen aufweisen. Zum Beispiel zeigte eine strukturell ähnliche Verbindung, 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, Zytotoxizität gegen SGC-7901 und HeLa-Zellen . Weitere Untersuchungen könnten das Potenzial unserer Verbindung in der Krebstherapie untersuchen.
Radikalverhalten und magnetische Eigenschaften
Hintergrund: Radikale spielen eine entscheidende Rolle in der Materialwissenschaft, und ihre magnetischen Eigenschaften sind für die Spintronik und Molekularelektronik von Interesse.
Anwendung: Obwohl nicht direkt für diese Verbindung untersucht, könnten ihre strukturellen Merkmale (wie die fast orthogonale 2-Methoxyphenylgruppe) ihr Radikalverhalten und ihren Magnetismus beeinflussen. Die Untersuchung der Korrelation zwischen Struktur und Magnetismus könnte interessante Eigenschaften aufzeigen .
Fazit
„7-(3,4-Dimethoxyphenyl)-N-(2-Methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid“ bietet spannende Möglichkeiten in verschiedenen wissenschaftlichen Bereichen. Forscher sollten seine Eigenschaften und Anwendungen weiter erforschen, um sein volles Potenzial auszuschöpfen.
Guo-Xi Yang et al., “Structurally Modified [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes,” Chemical Engineering Journal, 2022. Daten aus X-MOL: „3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin.” RSC Advances: “1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: a Blatter radical with a challenging structure-to-magnetism correlation.”
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-7-5-6-8-20(19)35-2)24(18-9-10-21(36-3)22(15-18)37-4)33-27(29-16)31-25(32-33)17-11-13-28-14-12-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIXORXPYROCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2441674.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)
![6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2441678.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441680.png)
![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)

![ethyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2441684.png)
![1-isopentyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2441685.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B2441688.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2441690.png)
